Isoestradiol

Description

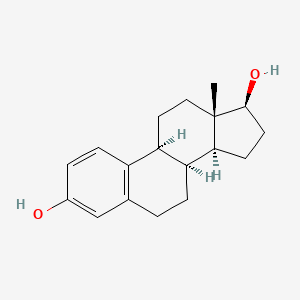

Structure

2D Structure

Properties

IUPAC Name |

(8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15+,16+,17+,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-FPSMNIFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-04-4, 19669-82-0 |

Source

|

| Record name | (8α,17β)-Estra-1,3,5(10)-triene-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoestradiol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019669820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE8LJ0768 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOESTRADIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BAQ18C647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Isoestradiol

Novel Synthetic Routes for Isoestradiol and its Stereoisomers

The total synthesis of estradiol (B170435) stereoisomers, including the enantiomer of the natural hormone (ent-17β-estradiol), provides a powerful means to access compounds that are not available from natural sources. These synthetic routes are designed to control the stereochemistry at multiple chiral centers.

The synthesis is not limited to the enantiomer but has also been adapted to produce various structural analogues, including those with a cis-C,D-ring fusion, which are diastereomers of estradiol and thus fall under the classification of isoestradols. nih.gov For instance, the synthesis of (8α,9β,13α,14β)-Estra-1,3,5(10)-trien-3-ol has been reported, showcasing the versatility of the synthetic platform. nih.gov Such methodologies are crucial for creating a diverse library of stereoisomers to investigate how changes in spatial arrangement affect biological receptor interaction. While many routes for racemic or natural estrogens exist, enantioselective syntheses of ent-estrogens are less common. nih.gov

The synthesis of ent-17β-estradiol begins with readily accessible precursors and proceeds through a series of carefully orchestrated reactions. nih.gov A key precursor is an indenone derivative, which undergoes a critical cyclization step to construct the steroid's core framework.

The synthetic sequence, based on analogies to the synthesis of 7-substituted estradiol analogues, involves several key transformations:

Alkylation: An indenone precursor (4) is reacted with a tosylate (5b) in the presence of a base like sodium hydride (NaH) to form the C and D rings of the steroid nucleus. nih.gov

Cyclization: The resulting intermediate (6) is treated with a Lewis acid such as titanium(IV) chloride (TiCl₄) to induce a Nazarov cyclization, which forms the B ring and establishes the crucial stereochemistry of the steroidal backbone. nih.gov

Reduction: The final step involves the reduction of the 17-keto group. The use of a reducing agent like Diisobutylaluminium hydride (DIBALH) converts the ketone to the desired 17β-hydroxyl group, yielding ent-17β-estradiol. nih.gov

This pathway highlights the strategic use of modern organic reactions to build complex molecular architectures from simpler starting materials.

Chemical Modifications and Derivatization for Research Applications

To study the function and localization of estrogen receptors and to improve analytical detection, this compound can be chemically modified to create specialized molecular tools.

The synthesis of conjugates is a common strategy to link the steroid scaffold to other molecules, such as fluorescent dyes or affinity tags, creating probes for molecular and cellular biology studies. researchgate.net For example, estradiol has been conjugated to nucleosides using a 17α-ethynyl spacer with a palladium catalyst, a technique applicable to this compound to study estrogen receptor (ER) binding. nih.gov

Furthermore, novel fluorescent probes can be synthesized from molecules that mimic the steroidal structure, such as diethylstilbestrol, to develop assays for identifying ER ligands. nih.gov An estradiol analog with a substituent at the 11β-position has been developed, which, when attached to a fluorescent moiety, retains its agonistic activity. researchgate.net This approach could be adapted to the this compound scaffold to visualize the steroid's fate within a cell and study the effects of its subcellular localization on estrogen signaling. researchgate.net

The detection of steroids like this compound in complex biological or environmental samples often requires derivatization to enhance their analytical properties for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov Derivatization improves sensitivity by adding a readily charged group, which increases ionization efficiency in the mass spectrometer. nih.gov

Common derivatization strategies applicable to the phenolic hydroxyl group of this compound include:

Pyridinium (B92312) Derivatives: Reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) react with the phenolic hydroxyl group to create a permanently charged pyridinium salt. nih.govmdpi.com This "FMP" derivatization generates compound-specific product ions during MS/MS analysis, improving specificity and allowing for quantification at very low levels (picogram per milliliter). nih.gov

Dansylation: Dansyl chloride is a widely used reagent that reacts with the phenolic group, significantly improving detection limits. sigmaaldrich.com

Silylation: For GC-MS analysis, which requires volatile and thermally stable compounds, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net

These methods overcome the poor ionization efficiency and thermal instability of underivatized steroids, enabling robust and sensitive quantification in research matrices. nih.govresearchgate.net

Interactive Table: Derivatization Agents for Estrogen Analysis

| Derivatization Agent | Abbreviation | Analytical Technique | Target Functional Group | Advantage | Reference |

|---|---|---|---|---|---|

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate | FMP-TS | LC-MS/MS | Phenolic Hydroxyl | High sensitivity and specificity; forms specific product ions. | nih.govmdpi.com |

| 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (after methylation) | MPPZ | LC-MS/MS | Phenolic Hydroxyl | Improved ionization efficiency and sensitivity. | nih.gov |

| Dansyl chloride | - | LC-MS | Phenolic Hydroxyl | Commonly used, reacts selectively and quantitatively. | sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Hydroxyl Groups | Increases volatility and thermal stability for GC analysis. | researchgate.net |

Characterization of Synthetic Products

The unambiguous identification of synthetic this compound and its intermediates is paramount. A combination of spectroscopic and crystallographic techniques is employed to confirm the chemical structure, purity, and stereochemistry of the synthesized compounds.

For the synthetic intermediates and the final product, ent-17β-estradiol, detailed characterization data has been reported. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts (δ) and coupling constants (J) confirm the connectivity and relative stereochemistry of the atoms. For example, the ¹³C NMR spectrum of ent-17β-estradiol shows characteristic peaks for its 18 carbon atoms. researchgate.net

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound. The crystal structure of the human estrogen receptor α ligand-binding domain (hERαLBD) in complex with estradiol has been solved at a resolution of 2.8 Å, revealing the precise atomic interactions between the hormone and its receptor. nih.govnih.gov Such analysis would be critical for confirming the absolute configuration of a synthetic this compound and understanding its interaction with the receptor.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and, through fragmentation analysis, provides further structural information.

Vibrational Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy can identify functional groups and provide a molecular fingerprint. rsc.orgnih.gov For instance, Raman spectroscopy can discriminate between different estrogens based on unique marker peaks in the O-H stretching region (3200–3700 cm⁻¹) and other regions corresponding to the steroid backbone. nih.gov

Interactive Table: Spectroscopic Data for an ent-Estradiol Precursor

| Compound | Technique | Key Chemical Shifts (δ in ppm) | Reference |

|---|---|---|---|

| ent-Steroid Intermediate (10) | ¹H NMR (CDCl₃) | 0.77 (s, 3H, C₁₈-CH₃), 2.85 (m, 2H, C₆-CH₂), 3.77 (s, 3H, OCH₃), 6.63 (d, J = 2.7 Hz, 1H, C₄-H), 6.69–6.74 (dd, J = 8.7 Hz, 2.7 Hz, C₂-H), 7.21 (d, J = 8.4Hz, C₁-H) | nih.gov |

| ¹³C NMR (CDCl₃) | Data not fully provided in source for this specific intermediate, but generally used for full characterization. | researchgate.net |

Spectroscopic Analysis in Elucidating Molecular Conformation

Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the three-dimensional conformation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed insights into the steroid's solution-phase structure.

Comprehensive NMR studies, including 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY, HSQC, and NOESY, have been employed to precisely assign the proton and carbon resonances of 17α-estradiol. nih.gov These analyses, often performed in solvents like dimethylsulfoxide (DMSO-d₆), have conclusively shown that this compound exists in a single, low-energy conformation in solution. nih.govresearchgate.net This dominant conformation features a chair-like structure for the C-ring of the steroid nucleus. nih.gov The Nuclear Overhauser Effect (NOE) data is particularly crucial, providing through-space distance constraints between protons, which are then used in restrained molecular dynamics calculations to build an accurate 3D model of the molecule. nih.gov

In contrast to the single conformation observed in solution, solid-state ¹³C cross-polarization/magic angle spinning (CP/MAS) NMR spectroscopy reveals that this compound can adopt multiple conformations in a powdered, solid form, as indicated by multiplet patterns in the spectra. nih.gov This suggests that the molecular conformation can be influenced by the physical state and local environment. Other spectroscopic methods like Infrared (IR) spectroscopy can identify the characteristic functional groups, such as the phenolic and aliphatic hydroxyl groups, while mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity. nih.govresearchgate.net

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 6.99 | 129.6 |

| C2 | 6.50 | 112.7 |

| C4 | 6.44 | 115.0 |

| C17-OH | 4.50 | - |

| C17 | 3.78 | 79.4 |

| C18-H3 | 0.64 | 14.0 |

Data sourced from NMR studies and restrained molecular dynamics calculations. nih.gov

Chromatographic Purity Assessment for Research Grade Compounds

The assessment of purity for research-grade this compound is critical, as even small amounts of impurities, particularly the highly potent 17β-epimer, can significantly affect experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, offering high resolution and sensitivity for separating structurally similar steroid isomers. nih.govnih.gov

Reversed-phase HPLC methods are commonly used, typically employing a C18 stationary phase. nih.govmdpi.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water or an aqueous buffer, with the exact ratio optimized to achieve baseline separation between 17α-estradiol, 17β-estradiol, and other related impurities like estrone (B1671321). nih.govresearchgate.net For example, an isocratic mobile phase of 55% acetonitrile in water can effectively separate estradiol from estrone on a C18 column. waters.com Detection is frequently performed using UV detectors, set at a wavelength around 280 nm to detect the phenolic A-ring common to these estrogens. nih.govresearchgate.net

For enhanced sensitivity, especially when quantifying trace-level impurities, fluorescence detection (FLD) or mass spectrometry (MS) can be coupled with HPLC. mdpi.comnih.gov LC-MS methods, in particular, provide superior specificity and very low limits of detection (LOD) and quantitation (LOQ). nih.gov The purity of a research-grade compound is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks using area normalization, or by quantifying against a certified reference standard. youtube.com The development of Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, offers a faster and more environmentally friendly alternative to traditional normal-phase HPLC for purity analysis, significantly reducing analysis time and the use of hazardous solvents. waters.com Regardless of the method, validation is essential to ensure the procedure is accurate, precise, and linear over the expected concentration range of impurities. nih.gov The availability of high-purity reference materials is a crucial, albeit challenging, aspect of accurate purity assessment. nih.gov

Table 2: Example HPLC Conditions for Estradiol Isomer Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | Reversed-Phase HPLC | UPC² (SFC) |

| Column | XBridge C18, 5 µm waters.com | ACQUITY UPC² BEH, 1.7 µm waters.com |

| Mobile Phase | Water/Acetonitrile (45:55) waters.com | A: CO₂, B: 1:1 Methanol/2-Propanol (Gradient) waters.com |

| Flow Rate | 1.0 mL/min waters.com | Not specified, typical for UPC² |

| Detection | UV @ 205 nm waters.com | UV/PDA @ 280 nm waters.com |

| Separation Goal | Separation of Estradiol from Estrone and Ethylparaben waters.com | Chromatographic purity of Estradiol, separation from impurities waters.com |

Metabolic Pathways and Biotransformation of Isoestradiol

In Vitro Metabolic Studies of Isoestradiol

In vitro studies using systems like human liver microsomes are fundamental in identifying the specific enzymes and resultant metabolites involved in the biotransformation of this compound.

This compound (17α-estradiol) is an epimer of the more potent 17β-estradiol. The transformation between these epimers is a key aspect of its metabolism. The conversion of 17β-estradiol to 17α-estradiol can proceed via the intermediate, estrone (B1671321). taylorandfrancis.com This process is catalyzed by 17-hydroxysteroid dehydrogenases (17-HSDs). taylorandfrancis.com Specifically, 17β-hydroxysteroid dehydrogenases handle the interconversion of 17-keto- and 17β-hydroxysteroids, while 17α-hydroxysteroid dehydrogenases catalyze the interconversion between 17-keto- and 17α-hydroxysteroids. taylorandfrancis.com The presence of 17α-hydroxysteroid dehydrogenase activity is more prominent in certain species, which influences the metabolic profile of estrogens. taylorandfrancis.com

The oxidative metabolism of estrogens is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes. oup.complos.org While direct comprehensive studies on this compound are limited, the metabolism of its isomer, 17β-estradiol, and related synthetic compounds like 17α-ethynylestradiol, provides significant insights.

Hydroxylation is a major oxidative pathway for estrogens, occurring at various positions on the steroid ring, with the 2- and 4-positions being primary sites. pharmgkb.orgbio-rad.com Numerous human CYP isoforms are involved in the oxidative metabolism of 17β-estradiol and estrone, demonstrating varying degrees of catalytic activity and regioselectivity. oup.com For instance, CYP1A2 shows high activity for 2-hydroxylation, while CYP1B1 primarily catalyzes 4-hydroxylation. oup.com CYP3A4 is active in forming 2-hydroxyestradiol (B1664083) and 16α-hydroxyestrogens. oup.com

For the synthetic estrogen 17α-ethynylestradiol, 2-hydroxylation is the main oxidative reaction, catalyzed predominantly by CYP3A4, with a lesser contribution from CYP2C9 in human liver microsomes. nih.govnih.gov Given the structural similarities, it is plausible that these CYP isoforms also play a significant role in the oxidative metabolism of 17α-estradiol.

Conjugation reactions are critical for increasing the water solubility of steroid metabolites, facilitating their excretion. wikipedia.orgnews-medical.net Glucuronidation and sulfation are the most prominent conjugation pathways for estrogens. pharmgkb.org

Glucuronidation: The glucuronidation of 17α-estradiol (epiestradiol) has been studied in detail, revealing marked differences in kinetics, regioselectivity, and stereoselectivity compared to 17β-estradiol. nih.gov Several UDP-glucuronosyltransferase (UGT) enzymes catalyze this reaction. UGTs from the 1A subfamily (UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A10) mainly conjugate the 3-hydroxyl (3-OH) group. nih.gov In contrast, UGTs from the 2B subfamily (UGT2B4, UGT2B7, UGT2B17) exclusively conjugate the 17-hydroxyl (17-OH) position with high stereoselectivity. nih.gov For example, UGT2B4 is specific for epiestradiol, while UGT2B17 only glucuronidates 17β-estradiol. nih.gov UGT2B7 acts on both, but shows a high affinity for epiestradiol. nih.gov Studies with human liver microsomes indicate that the primary product is epiestradiol 17-O-glucuronide. nih.gov

Interactive Table: UGT Isoform Activity on Estradiol (B170435) Diastereomers

| UGT Isoform | Substrate Preference | Site of Glucuronidation | Key Findings |

| UGT1A Subfamily | |||

| UGT1A1 | 17β-estradiol > 17α-estradiol | Mainly 3-OH | Active towards both diastereomers. nih.gov |

| UGT1A3 | 17β-estradiol ≈ 17α-estradiol | Mainly 3-OH | Conjugates both diastereomers. nih.gov |

| UGT1A4 | Low activity | 17-OH | Unique among UGT1A for targeting the 17-OH group. nih.gov |

| UGT1A8 | 17β-estradiol > 17α-estradiol | Mainly 3-OH | Higher activity for β-isomer. nih.gov |

| UGT1A10 | 17β-estradiol > 17α-estradiol | Mainly 3-OH | Exhibits particularly high activity. nih.gov |

| UGT2B Subfamily | |||

| UGT2B4 | Specific for 17α-estradiol | 17-OH | Highly stereoselective. nih.gov |

| UGT2B7 | 17α-estradiol > 17β-estradiol | 17-OH | High affinity for the α-isomer. nih.gov |

| UGT2B15 | 17α-estradiol > 17β-estradiol | 3-OH | Strong preference for the α-isomer. nih.gov |

| UGT2B17 | Specific for 17β-estradiol | 17-OH | Does not glucuronidate 17α-estradiol. nih.gov |

Sulfation: Sulfation is another major pathway for estrogen biotransformation. nih.gov In human liver, the thermostable form of phenol (B47542) sulfotransferase (TS PST) is predominantly responsible for the sulfation of 17β-estradiol, while dehydroepiandrosterone (B1670201) sulfotransferase (DHEA ST) is the major enzyme for estrone sulfation. nih.gov These conjugated metabolites, such as estradiol 17β-sulfate, are generally inactive and prepared for excretion. wikipedia.org While specific studies on 17α-estradiol sulfation are less common, it is a presumed metabolic route given the activity of sulfotransferases on structurally similar estrogens. pharmgkb.orgnih.gov

Preclinical In Vivo Metabolic Profiling of this compound

Research in animal models has revealed significant, often sex-specific, effects of 17α-estradiol. In male mice, treatment with 17α-estradiol has been shown to extend lifespan and improve metabolic health, including preventing obesity and bone loss in certain models. alzdiscovery.orgmdpi.comnih.gov These beneficial effects on metabolism are often observed without inducing significant feminization. nih.govphysiology.org Studies suggest that the metabolic benefits in male mice may be mediated through estrogen receptor α (ERα). nih.govnih.gov Furthermore, some findings indicate that in males, 17α-estradiol may be metabolized into estriol (B74026) derivatives, which could be responsible for its sex-specific effects. alzdiscovery.org In aged male mice, 17α-estradiol administration can reduce visceral adiposity, lower fasting glucose and insulin (B600854), and increase insulin sensitivity. alzdiscovery.org

Comparative studies highlight significant inter-species differences in this compound metabolism. The transformation of 17β-estradiol to 17α-estradiol has been demonstrated in vivo in rabbits, where 17α-estradiol is a major urinary metabolite. taylorandfrancis.com This points to robust 17α-hydroxysteroid dehydrogenase activity in this species. taylorandfrancis.com

There are also notable differences in conjugation reactions between species. For instance, while human liver microsomes primarily produce epiestradiol 17-O-glucuronide, rat liver microsomes preferentially form 17β-estradiol 17-O-glucuronide. nih.gov Furthermore, specific rat UGT isoforms show different activity patterns; rat UGT2B1 is specific for the 17-OH of 17β-estradiol, while rat UGT2B3 shows high activity toward the 17-OH of both diastereomers. nih.gov These differences underscore the importance of selecting appropriate animal models in preclinical research and the caution required when extrapolating findings to humans.

Interactive Table: Comparative Glucuronidation of Estradiol Isomers in Liver Microsomes

| Species | Primary Metabolite Formed | Key UGT Activity Noted |

| Human | Epiestradiol 17-O-glucuronide | UGT2B7 shows high affinity for 17α-estradiol. nih.gov |

| Rat | 17β-estradiol 17-O-glucuronide | rUGT2B3 is highly active towards the 17-OH of both isomers. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 17α-estradiol (this compound, Epiestradiol) |

| 17β-estradiol |

| 17α-ethynylestradiol |

| 2-hydroxyestradiol |

| 4-hydroxyestradiol |

| 16α-hydroxyestrogens |

| Epiestradiol 17-O-glucuronide |

| Estradiol 17β-sulfate |

| Estriol |

| Estrone |

Enzymology of this compound Metabolism

The biotransformation of estrogens is a complex process predominantly carried out by a series of enzymes that modify their structure to facilitate excretion from the body. These enzymatic reactions are crucial in regulating the biological activity and clearance of estrogenic compounds. The primary enzyme families involved in the metabolism of estrogens are the Cytochrome P450 (CYP) superfamily, the UDP-glucuronosyltransferases (UGTs), and the Sulfotransferases (SULTs). While direct studies on this compound are limited, the extensive research on estradiol provides a robust framework for understanding its metabolic enzymology.

The metabolism of estrogens is not a generic process but is carried out by specific isoenzymes within the major metabolizing enzyme families. Each isoenzyme exhibits a certain degree of substrate specificity and can be expressed in various tissues, leading to site-specific metabolism.

Cytochrome P450 (CYP) Isoenzymes:

The initial and rate-limiting step in the metabolic clearance of estrogens is hydroxylation, a Phase I reaction catalyzed by CYP enzymes. nih.govnih.govnih.gov This process introduces a hydroxyl group onto the steroid nucleus, increasing its water solubility. Several CYP isoenzymes are involved in the hydroxylation of estradiol, with the primary products being 2-hydroxyestradiol and 4-hydroxyestradiol. nih.gov

CYP1A Family: CYP1A1 is primarily an extrahepatic enzyme, found in tissues such as the breast and uterus, and is involved in the 2-hydroxylation of estradiol. nih.govresearchgate.net In contrast, CYP1A2 is a major hepatic enzyme that also contributes significantly to 2-hydroxylation. nih.govresearchgate.net

CYP1B Family: CYP1B1 is notably expressed in estrogen target tissues like the breast, ovary, and uterus and specifically catalyzes the 4-hydroxylation of estradiol. nih.govnih.gov

CYP3A Family: CYP3A4 is a key enzyme in the liver and is responsible for a significant portion of the 2-hydroxylation of estradiol. nih.govresearchgate.net CYP3A5 also shows activity towards the 4-hydroxylation of estrogens. researchgate.net

Other CYPs: Other isoenzymes such as CYP2C8 and CYP2C9 have also been implicated in the hydroxylation of estradiol. nih.gov

UDP-glucuronosyltransferase (UGT) Isoenzymes:

Following Phase I hydroxylation, the estrogen metabolites, as well as the parent estrogen, can undergo Phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a major pathway for the inactivation and detoxification of estrogens. nih.govnih.gov This reaction is catalyzed by UGT enzymes.

UGT1A Family: UGT1A1 is a primary enzyme responsible for the glucuronidation of estradiol and its hydroxylated metabolites at the 3-hydroxyl position. nih.govnih.gov UGT1A8 and UGT1A10, which are primarily expressed in the gastrointestinal tract, are also highly active in estradiol glucuronidation. researchgate.net

UGT2B Family: UGT2B7 is known to catalyze the glucuronidation of estradiol at the 17-hydroxyl position. nih.govresearchgate.net Studies have also shown that UGT2B15 is an estrogen-regulated gene in breast cancer cells and contributes to steroid hormone glucuronidation. nih.gov

Sulfotransferase (SULT) Isoenzymes:

Sulfation is another important Phase II conjugation pathway for estrogens, catalyzed by SULT enzymes. This reaction involves the transfer of a sulfonate group to the estrogen molecule, which increases its water solubility and facilitates its elimination. nih.gov

SULT1E1: Also known as estrogen sulfotransferase, SULT1E1 is a high-affinity enzyme that plays a predominant role in the sulfation and deactivation of estrogens. nih.govnih.gov It is expressed in various tissues, including the liver, endometrium, and breast tissue. nih.gov

Other SULTs: While SULT1E1 is the primary enzyme, other isoforms like SULT1A1 may also contribute to estrogen sulfation, although with lower affinity. nih.gov

Enzyme kinetics, specifically the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are crucial for understanding the efficiency and capacity of metabolic pathways. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an indication of the enzyme's affinity for the substrate. A lower Kₘ value suggests a higher affinity. Vₘₐₓ indicates the maximum rate of the reaction when the enzyme is saturated with the substrate.

As specific kinetic data for this compound is not available, the following tables present kinetic parameters for the key enzymes involved in the metabolism of estradiol, which is expected to exhibit similar behavior.

Table 1: Kinetic Parameters of Estradiol Glucuronidation by Human UGT Isoforms

| UGT Isoform | Substrate Position | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

|---|---|---|---|

| UGT1A1 | 3-OH | 22 (S₅₀)¹ | Data not consistently reported |

| UGT2B7 | 17-OH | 7 | Data not consistently reported |

¹UGT1A1 exhibits homotropic activation kinetics for estradiol-3-glucuronidation, hence S₅₀ (substrate concentration at half-maximal velocity) is reported instead of Kₘ. Source: nih.govresearchgate.net

Table 2: Kinetic Parameters of Estradiol Sulfation by Human SULT1E1

| Enzyme | Substrate | Kₘ (nM) |

|---|---|---|

| SULT1E1 | Estradiol | ~20 |

Source: nih.gov

Molecular and Cellular Mechanisms of Action of Isoestradiol

Isoestradiol-Mediated Receptor Interactions

The initial step in this compound's mechanism of action is its binding to estrogen receptors. Its efficacy and the pathways it activates are largely determined by its affinity for different receptor subtypes and its ability to induce specific conformational changes upon binding.

Estrogen Receptor Subtype (ERα, ERβ) Binding and Selectivity Studies

This compound, specifically 17α-estradiol, is recognized as a significantly less potent agonist of the classical nuclear estrogen receptors, ERα and ERβ, when compared to 17β-estradiol wikipedia.orgnih.gov. Its binding affinity is considerably lower, which accounts for its reduced estrogenic activity in many biological assays wikipedia.org. Studies have quantified this difference, revealing that the stereospecificity of the receptor's ligand-binding pocket is crucial.

Table 1: Comparative Binding Affinity of Estradiol (B170435) Isomers for Estrogen Receptor Subtypes

| Compound | Target Receptor | Relative Binding Affinity (Compared to 17β-estradiol) | Reference |

|---|---|---|---|

| 17α-Estradiol | ERα | ~50% (2-fold lower) | oup.com |

| 17α-Estradiol | ERβ | ~10% (10-fold lower) | oup.com |

| 17β-Estradiol | ERα | 100% (Reference) | oup.com |

| 17β-Estradiol | ERβ | 100% (Reference) | oup.com |

Interaction with Membrane Estrogen Receptors (mERs) and G Protein-Coupled Estrogen Receptor (GPER)

Beyond the classical nuclear receptors, this compound exhibits unique interactions with membrane-associated estrogen receptors. While 17α-estradiol demonstrates poor binding activity towards the G protein-coupled estrogen receptor (GPER), also known as GPR30, and does not appear to trigger GPER-dependent signaling nih.govoup.com, its effects through other membrane receptors are more significant.

Evidence suggests that 17α-estradiol can activate signaling through certain mERs. For instance, the activation of the MAPK pathway in cells transfected with the truncated ERα isoform, ER36, is not specific to 17β-estradiol and can be initiated by 17α-estradiol nih.govplos.org. Furthermore, a novel brain-expressed receptor, ER-X, has been identified which binds and is activated by 17α-estradiol with greater potency than 17β-estradiol, suggesting it may be a primary endogenous ligand for this specific receptor wikipedia.orgnih.gov.

Ligand-Binding Domain Conformation and Allosteric Modulation

The binding of a ligand to the estrogen receptor's ligand-binding domain (LBD) induces critical conformational changes that dictate the receptor's subsequent interactions with co-regulator proteins and DNA nih.gov. The stereochemistry of the ligand is paramount in this process. The key structural difference between 17α-estradiol and 17β-estradiol is the orientation of the hydroxyl group at the C17 position of the steroid core.

This difference in stereoisomerism leads to a distinct and less optimal fit within the LBD of classical ERs, contributing to the lower binding affinity of 17α-estradiol oup.com. While direct structural studies on the 17α-estradiol-ER complex are limited, it is understood that this suboptimal binding results in a conformational state that is less effective at recruiting co-activators necessary for robust gene transcription. However, the LBD of the estrogen receptor possesses a degree of structural plasticity. Studies with other 17α-substituted estradiol derivatives have shown that the receptor can accommodate bulky groups at this position, sometimes stabilizing an agonist conformation, indicating a capacity for allosteric modulation dependent on the specific ligand structure nih.gov.

Downstream Signaling Pathways Activated by this compound

Following receptor binding, this compound can initiate both classical genomic signaling pathways, which involve the modulation of gene expression, and rapid non-genomic signaling cascades that occur within the cytoplasm.

Genomic Signaling through Nuclear Receptor Translocation and Gene Expression Modulation

Due to its weak affinity for nuclear ERα and ERβ, 17α-estradiol is generally considered a poor activator of the classical genomic signaling pathway wikipedia.orgoup.com. This pathway relies on the ligand-activated receptor dimerizing, translocating to the nucleus, and binding to specific DNA sequences known as estrogen response elements (EREs) to regulate gene transcription researchgate.netmdpi.com. The inefficient binding of 17α-estradiol leads to a significant reduction in these downstream genomic events compared to 17β-estradiol, with some studies referring to it as a transcriptionally inactive stereoisomer in certain contexts nih.govnih.gov.

However, this does not mean it is devoid of any genomic effects. Long-term treatment with 17α-estradiol has been shown to significantly modulate gene expression in specific tissues, such as the hypothalamus in aged animal models. In this context, it can attenuate age-related changes in cellular metabolism and synapse formation pathways, indicating that it can exert physiologically relevant genomic effects under specific conditions biorxiv.org.

Non-Genomic Signaling Cascades (e.g., MAPK/ERK, PI3K/AKT)

A significant aspect of this compound's activity lies in its ability to trigger rapid, non-genomic signaling pathways. Notably, 17α-estradiol has been shown to cause a strong induction of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling cascade nih.gov. This activation can occur independently of classical nuclear estrogen receptors, as it has been observed in ERα knock-out models nih.gov. This effect is believed to be mediated by alternative receptors, such as the aforementioned ER-X in the brain or other membrane-associated ER isoforms nih.govnih.gov. The activation of MAPK in cells expressing the ER36 isoform can also be triggered by 17α-estradiol nih.govplos.org.

In contrast, the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway is more strongly and specifically associated with 17β-estradiol acting through ERα nih.govmdpi.com. While 17β-estradiol can promptly activate the PI3K/AKT pathway in an ER-dependent manner nih.gov, the role of 17α-estradiol in this specific cascade is less clear and not as pronounced. This highlights a divergence in the signaling pathways preferentially activated by different estradiol isomers, with 17α-estradiol showing a bias towards the MAPK/ERK cascade through non-classical receptor interactions.

Cellular Responses to this compound Exposure in Research Models

The cellular responses to this compound, particularly its isomer 17α-estradiol, have been a subject of scientific investigation to understand its biological activities, which can differ significantly from those of the more potent 17β-estradiol. Research models, ranging from cell lines to animal studies, have been instrumental in elucidating the molecular and cellular mechanisms through which this compound exerts its effects. These studies have revealed a complex interplay of genomic and non-genomic actions that influence a variety of cellular processes.

Influence on Cell Proliferation and Differentiation in Specific Cell Lines

The influence of this compound on cell proliferation and differentiation is a critical area of research, with studies revealing diverse and sometimes opposing effects depending on the cell type and experimental conditions.

In the human neuroblastoma cell line SK-N-SH, 17α-estradiol has demonstrated significant neuroprotective effects by promoting cell survival in the face of serum deprivation, an insult that typically leads to widespread cell death nih.gov. This protective effect on cell number was observed to be dose-dependent and comparable to that of 17β-estradiol nih.gov. Interestingly, a large portion of this neuroprotection was not antagonized by tamoxifen, suggesting a mechanism that may not be mediated by the classical estrogen receptor nih.gov.

Conversely, in human islet-derived precursor cells (hIPCs), which express ERα but not ERβ, 17β-estradiol was found to promote proliferation while inhibiting differentiation into insulin-secreting cells nih.gov. Although this study focused on 17β-estradiol, the specific expression of ERα in these cells highlights a potential pathway through which this compound could also influence their fate, given its ability to bind to this receptor.

Studies on adipose-derived stem cells (ASCs) from post-menopausal women have shown that 17β-estradiol treatment can increase the differentiation of these cells in femoral subcutaneous adipose tissue, but not in abdominal tissue researchgate.net. This suggests a depot-specific effect of estrogens on adipogenesis. While this research did not specifically use 17α-estradiol, it underscores the nuanced role of estrogenic compounds in regulating stem cell differentiation.

The following table presents a summary of research findings on the effects of this compound and related estrogens on cell proliferation and differentiation.

| Cell Line/Type | Compound | Effect on Proliferation | Effect on Differentiation | Reference |

| SK-N-SH (human neuroblastoma) | 17α-estradiol | Increased cell survival (neuroprotection) | Not specifically addressed | nih.gov |

| Human islet-derived precursor cells (hIPCs) | 17β-estradiol | Promoted proliferation | Inhibited differentiation | nih.gov |

| Adipose-derived stem cells (ASCs) - femoral | 17β-estradiol | No change | Increased differentiation | researchgate.net |

Effects on Intracellular Signaling Networks and Second Messenger Systems

This compound can initiate rapid, non-genomic effects by modulating intracellular signaling networks and second messenger systems. These actions are often initiated at the cell membrane and can occur independently of gene transcription.

In the rat serotonergic neuronal cell line RN46A, which expresses ERβ, 17β-estradiol was shown to rapidly decrease serotonin reuptake nih.gov. This effect was associated with an increase in intracellular calcium (Ca2+) levels within the first minute of exposure. Notably, 17α-estradiol, along with other steroids like testosterone (B1683101) and progesterone, had no effect on intracellular Ca2+ levels in this model, indicating a high degree of specificity for the 17β-isomer in this particular rapid signaling pathway nih.gov. The rapid calcium response to 17β-estradiol was blocked by the estrogen receptor antagonist ICI 182,780, implicating ERβ in this non-genomic action nih.gov.

While the aforementioned study showed a lack of effect for 17α-estradiol on calcium signaling in serotonergic neurons, other research points to its ability to engage with signaling cascades. The neuroprotective effects of both 17α- and 17β-estradiol in SK-N-SH cells are thought to potentially involve mechanisms independent of classical receptor-mediated gene activation, possibly through antioxidant activity or modulation of ion fluxes, such as Ca2+ currents, which have been observed with 17β-estradiol in other cell types nih.gov.

Research on the broader signaling effects of estrogens has shown that they can activate a variety of pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling cascades creative-diagnostics.com. These pathways are crucial for regulating numerous cellular processes, including cell growth, survival, and differentiation. While much of this research has focused on 17β-estradiol, the ability of 17α-estradiol to bind to estrogen receptors suggests it may also modulate these pathways, albeit potentially with different efficacy or through different mechanisms in various cell types.

The table below summarizes findings on the effects of this compound and related compounds on intracellular signaling.

| Cell Line/Type | Compound | Signaling Pathway/Second Messenger | Observed Effect | Reference |

| RN46A (rat serotonergic neuronal) | 17α-estradiol | Intracellular Ca2+ | No effect | nih.gov |

| RN46A (rat serotonergic neuronal) | 17β-estradiol | Intracellular Ca2+ | Rapid increase | nih.gov |

| SK-N-SH (human neuroblastoma) | 17α-estradiol | Putative non-genomic pathways | Neuroprotection, possibly via antioxidant activity or ion flux modulation. | nih.gov |

Structure Activity Relationship Sar Investigations of Isoestradiol

Impact of Isomeric Differences on Receptor Binding Affinity and Selectivity

Estrogen receptors (ERs), primarily ERα and ERβ, are critical mediators of estrogenic signaling, with distinct tissue distribution and functional roles nih.govoup.com. The affinity and selectivity of steroid ligands for these receptor subtypes are key determinants of their pharmacological profiles.

17β-Estradiol (E2), the primary endogenous estrogen, binds with high affinity to both ERα and ERβ nih.govoup.comkenyon.edu. Reported dissociation constants (Kd) for 17β-estradiol binding to human ERα are typically in the range of 0.1–0.2 nM, and for ERβ, approximately 0.4–0.5 nM oup.comkenyon.edu. In contrast, 17α-estradiol, an enantiomer of 17β-estradiol, generally exhibits reduced binding affinity for both ER subtypes compared to its β-counterpart glowm.comnih.govoatext.com. While some studies suggest it binds with about one-third the affinity of 17β-estradiol oatext.com, others indicate significantly lower affinity glowm.comnih.gov. Despite these differences in affinity, some research suggests that 17α-estradiol can elicit similar ERα genomic binding and transcriptional activation profiles to 17β-estradiol glowm.com. Generally, 17β-estradiol is considered the more potent binder to both ER subtypes kenyon.edu.

While 17β-estradiol shows comparable binding to both ERα and ERβ nih.gov, structural modifications to the estradiol (B170435) scaffold can lead to significant subtype selectivity oup.comresearchgate.net. For instance, 17α-estradiol is positioned lower in binding preference than 17β-estradiol when competing for receptor binding kenyon.edu.

Preclinical and in Vitro Model Applications for Isoestradiol Research

Development and Validation of In Vitro Cell Culture Models for Isoestradiol Studies

Comprehensive studies detailing the selection and characterization of specific cell lines to investigate this compound are not readily found in published research. While numerous cell lines are utilized to study the effects of estrogens, such as hormone-receptor-positive breast cancer cell lines (e.g., MCF-7 and T47D), their specific use in relation to this compound is not documented. scirp.orgnih.gov The development of any in vitro model would necessitate a thorough characterization of its this compound-responsiveness.

Similarly, there is no specific information available on high-throughput screening (HTS) assays designed or utilized for assessing this compound activity. HTS platforms are widely used in drug discovery to screen large compound libraries for activity at specific biological targets, such as estrogen receptors. nih.govmoleculardevices.com However, reports of such screenings for this compound are absent from the scientific literature.

In Vivo Animal Models for Investigating this compound Mechanisms

Detailed investigations into the mechanisms of this compound using in vivo animal models are not described in the available scientific literature. While rodent models, such as mice and rats, are standard in mechanistic endocrine research to study the effects of steroids, there are no specific published studies on their use for isoestradriol. nih.gov

Consequently, there is no available research to characterize the effects of this compound in organ-specific preclinical models, including neural, reproductive, or bone tissues. Research on the impact of other estrogens on these systems is extensive, but this knowledge cannot be directly extrapolated to this compound without specific investigation. nih.govnih.govnih.gov

The design of animal models for steroid research requires careful methodological considerations, such as the route of administration, the stability of the compound, and the resulting plasma concentrations, to ensure the reliability and reproducibility of preclinical studies. mdpi.com However, without primary research on this compound, a discussion of these considerations in the specific context of this compound is not possible.

Due to the lack of specific research data on this compound in the outlined areas, a detailed and scientifically accurate article focusing solely on this compound cannot be generated at this time.

Mechanistic Insights from Preclinical Disease Models

Preclinical research utilizing in vitro and animal models has been instrumental in elucidating the biological activities of this compound, an isomer of estradiol (B170435). These studies provide foundational knowledge regarding its mechanisms of action across various physiological systems, independent of clinical applications.

Investigation of Inflammatory Responses in Animal Tissues

Research in animal tissues and cell models has explored the role of estradiol isomers in modulating inflammatory processes. Studies indicate that certain isomers possess anti-inflammatory properties, primarily through their interaction with estrogen receptors (ERs).

In vitro experiments using mouse embryonic fibroblast cells and pre-adipocyte cells have demonstrated that both 17α-estradiol and 17β-estradiol can suppress inflammation induced by lipopolysaccharide (LPS). nih.govnih.gov These estrogens were found to decrease the expression of pro-inflammatory markers such as Tumor necrosis factor-alpha (Tnf-α) and Interleukin-6 (Il-6). nih.govnih.gov Conversely, they increased the levels of anti-inflammatory markers like Interleukin-4 (Il-4). nih.gov The mechanism for these effects appears to be dependent on Estrogen Receptor alpha (ERα); studies in cells with reduced ERα expression showed a diminished anti-inflammatory response. nih.govnih.gov Further investigation revealed that these estradiol isomers could also decrease the expression of the inflammatory transcription factor NFκB-p65. nih.gov

In vivo studies using ovariectomized rats have also provided evidence for estradiol's role in inflammation. One study found that estradiol replacement attenuated the chronic inflammatory pain response to formalin, an effect not observed with an inactive isomer, suggesting a receptor-mediated mechanism. nih.gov Another study in ovariectomized rats showed that estrogen deficiency led to increased gene expression of Interleukin-6 and increased protein and gene expression of Interleukin-8 in adipose tissue. nih.gov Estrogen replacement therapy significantly reversed these increases, suggesting that estrogen helps to regulate the production of these pro-inflammatory cytokines in fat tissue. nih.gov

| Model System | Estradiol Isomer(s) | Key Inflammatory Markers | Observed Effect | Reference |

|---|---|---|---|---|

| Mouse Embryonic Fibroblasts (in vitro) | 17α-E2, 17β-E2 | Tnf-α, Il-6 | Decreased expression | nih.govnih.gov |

| Mouse Embryonic Fibroblasts (in vitro) | 17α-E2, 17β-E2 | Il-4 | Increased expression | nih.gov |

| Ovariectomized Rats (in vivo) | Estradiol | Formalin-induced inflammatory pain | Attenuated chronic phase response | nih.gov |

| Ovariectomized Rats (in vivo) | Estradiol | Interleukin-6, Interleukin-8 (in adipose tissue) | Reversed ovariectomy-induced increase | nih.gov |

Neurobiological Studies of this compound in Animal Brain Regions

Extensive evidence from animal studies highlights the significant neuroprotective and modulatory effects of estradiol in the central nervous system. researchgate.netdovepress.com Research using various animal models of neurological insults, such as ischemic brain injury, has demonstrated that estradiol can protect neurons from damage and promote survival. researchgate.netnih.gov

In rodent models of stroke, estradiol treatment has been shown to reduce cell death and lesion volume. nih.gov The mechanisms underlying this neuroprotection are multifaceted. Studies suggest that estradiol acts through both classical, nuclear estrogen receptors and extranuclear ERs to initiate protective signaling cascades. nih.gov For instance, estradiol can increase the phosphorylation of key signaling proteins like ERK1/ERK2 and the transcription factor CREB, which are critical for neuronal survival. researchgate.net It also prevents the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, some neuroprotective effects of estradiol are believed to be independent of estrogen receptors, stemming from its intrinsic antioxidant properties that allow it to scavenge free radicals. dovepress.com

Estradiol synthesized within the brain itself, known as a neurosteroid, also plays a crucial role in neural function. nih.gov Aromatase, the enzyme that converts testosterone (B1683101) to estradiol, is found in various brain regions, including the hippocampus and amygdala, and its expression can be upregulated following injury. researchgate.netnih.gov This locally produced estradiol is involved in regulating synaptic plasticity, memory, and neuroprotection. nih.gov Studies in songbirds have shown that blocking estrogen synthesis in the brain impaired performance on a spatial task following cerebellar injury, an effect that was reversed by estrogen replacement. researchgate.net

| Animal Model | Brain Region/Condition | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Rodent Models of Ischemic Stroke | Hippocampus (CA1) | Increased survival of pyramidal neurons; reduced lesion volume. | Activation of ERK/MAPK signaling; prevention of CREB dephosphorylation. | researchgate.netnih.gov |

| Rats with Ischemic Brain Injury | Hippocampus | Increased estradiol levels in astrocytes post-injury. | Anti-inflammatory and neuroprotective effects. | dovepress.com |

| Male Mice with Permanent Middle Cerebral Artery Occlusion | Brain Tissue | Neuroprotection via antioxidant activity. | ER-independent free radical scavenging. | dovepress.com |

| Songbirds with Cerebellar Lesions | Cerebellum | Estrogen replacement improved spatial task performance. | Neurosteroid involvement in cognitive function post-injury. | researchgate.net |

Studies on Reproductive System Physiology in Animal Models

Estradiol is a primary regulator of reproductive physiology, and animal models have been essential for understanding its function in the development and activity of the reproductive tract. vetscraft.com

In cattle, preovulatory estradiol is critical for establishing uterine receptivity for pregnancy. nih.govanimal-reproduction.org It regulates changes in the oviduct and endometrium, influencing the uterine environment to support sperm transport, fertilization, and early embryo development. nih.govanimal-reproduction.org Research indicates that estradiol helps synchronize the uterus for embryo implantation. nih.gov In rabbits, early studies showed that estradiol, along with progesterone, influences cell growth and division within the uterus, highlighting its role in tissue proliferation. nih.gov

Studies in induced ovulators, such as llamas, have revealed that estradiol can directly influence ovulation. Administration of estradiol-17β was shown to trigger ovulation and subsequent corpus luteum development, a function typically initiated by mating in these species. frontiersin.org This suggests that while the trigger for ovulation differs between spontaneous and induced ovulators, the underlying hormonal machinery involving estradiol is conserved. frontiersin.org

Animal models are also used to investigate the effects of hormonal therapies on the reproductive system. In male rat and mouse models, administration of estradiol has been shown to decrease the weight of the testes and the size of the epididymis and seminal vesicles. mdpi.com Histological examination in these models revealed changes in the seminiferous tubules and an increase in vacuolitic Sertoli cells, which is indicative of germ cell degeneration. mdpi.com

| Animal Model | Reproductive Organ/System | Key Physiological Effect of Estradiol | Reference |

|---|---|---|---|

| Cattle | Uterus, Oviduct | Regulates uterine receptivity and environment for fertilization and embryo survival. | nih.govanimal-reproduction.org |

| Llama | Ovary | Induces ovulation and subsequent corpus luteum development. | frontiersin.org |

| Rabbit | Uterus | Promotes cell growth and division. | nih.gov |

| Rat/Mouse (Male) | Testes, Epididymis, Seminal Vesicles | Decreased organ weight and size; induced histological changes in seminiferous tubules. | mdpi.com |

Advanced Analytical Methodologies for Isoestradiol Quantification in Research

Chromatographic Techniques for Isoestradiol Detection and Separation

Chromatographic methods, particularly when coupled with mass spectrometry or specialized detectors, offer high selectivity and sensitivity for the analysis of this compound. These techniques are vital for quantifying low concentrations of the compound in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of steroids, including this compound, due to its exceptional specificity and sensitivity nih.govnih.govfarmaciajournal.com. Method development typically involves sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the matrix, followed by chromatographic separation and detection by MS/MS researchgate.netanapharmbioanalytics.comnih.govnoaa.gov. Derivatization, often using reagents like dansyl chloride or MPDNP-F, is frequently employed to enhance the ionization efficiency and detectability of this compound in positive electrospray ionization (ESI) modes, thereby improving sensitivity researchgate.netnih.govnoaa.gov.

LC-MS/MS methods have demonstrated impressive performance metrics. For instance, UPLC-MS/MS methods have reported lower limits of quantification (LLOQ) as low as 2 pg/mL for estradiol (B170435) anapharmbioanalytics.com, with other LC-MS/MS assays achieving sensitivities of 2.5 pg/mL researchgate.net and detection limits around 0.1-0.5 ng/L mst.dk. These methods are capable of distinguishing between different estrogen isomers and metabolites, providing comprehensive profiles noaa.govresearchgate.net.

Table 7.1.1: Performance Metrics of LC-MS/MS Methods for Estradiol Quantification

| Method Type | Sample Matrix | Derivatization | Lower Limit of Quantification (LLOQ) | Sensitivity (Detection Limit) | Key References |

| LC-MS/MS | Serum/Plasma | Yes (e.g., MPDNP-F) | 2.5 pg/mL researchgate.net | N/A | researchgate.net |

| UPLC-MS/MS | Plasma | Yes (e.g., LLE + derivatization) | 2 pg/mL anapharmbioanalytics.com | N/A | anapharmbioanalytics.com |

| LC-MS/MS | Biological | Yes (e.g., dansyl chloride) | N/A | 0.1-0.5 ng/L mst.dk | nih.govnoaa.govmst.dk |

| LC-MS/MS | Serum/Plasma | Yes | 0.5-5 pg/mL nih.gov | N/A | nih.gov |

| LC-ESI-MS/MS | Biological | N/A | N/A | ~5 pg/mL farmaciajournal.com (ECLIA) | farmaciajournal.comchromatographyonline.com |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful technique for this compound analysis, often lauded for its high separation efficiency and accuracy, particularly when compared to LC-MS/MS for certain applications mdpi.com. Similar to LC-MS/MS, GC-MS/MS typically requires sample derivatization to increase volatility and thermal stability of this compound, making it amenable to GC analysis researchgate.netmdpi.com. Common derivatization agents include trimethylsilyl (B98337) (TMS) compounds researchgate.netmdpi.com.

GC-MS/MS methods have demonstrated excellent sensitivity, with reported assay sensitivities as low as <0.63 pg/mL nih.gov. Precision values (CV) have been reported to be less than 17.8%, with recovery rates between 98-103% nih.gov. Solid-phase analytical derivatization (SPAD) has been integrated into GC-MS/MS workflows to streamline sample preparation, combining clean-up, preconcentration, and derivatization into a single step, achieving detection limits of 1.0–2.5 ng/mL and quantification limits of 2.5–5 ng/mL mdpi.com. While effective, the sample preparation for GC-MS/MS can sometimes be more complex than for LC-MS/MS mdpi.com.

Table 7.1.2: Performance Metrics of GC-MS/MS Methods for Estradiol Quantification

| Method Type | Sample Matrix | Derivatization | Sensitivity (Detection Limit) | Assay Sensitivity | Precision (CV) | Recovery | Key References |

| GC-MS/MS | Plasma/Serum | Yes (e.g., TMS) | 1.0–2.5 ng/mL (LOD) | <0.63 pg/mL nih.gov | <17.8% nih.gov | 98-103% nih.gov | researchgate.netmdpi.comnih.gov |

| GC-MS/MS | Urine | Yes (SPAD/TMS) | 1.0–2.5 ng/mL (LOD) | N/A | N/A | Higher than LLE mdpi.com | mdpi.com |

Detection by UV absorbance is common, with wavelengths such as 225 nm being frequently used researchgate.netnih.govcapes.gov.br. Fluorescence detection (HPLC-FLD) offers enhanced sensitivity for certain applications researchgate.netmdpi.com. For instance, HPLC-FLD methods have reported detection limits for estradiol as low as 5.01 pg/mL mdpi.com. UV detection methods have shown limits of detection (LOD) in the range of 1.03 × 10⁻⁵ to 1.14 × 10⁻⁴ mg mL⁻¹ and limits of quantification (LOQ) in the range of 3.43 × 10⁻⁵ to 3.81 × 10⁻⁴ mg mL⁻¹ for degradation products, indicating good sensitivity for specific applications researchgate.netcapes.gov.br. Recovery rates for HPLC methods are generally high, often exceeding 96% nih.gov. While generally less sensitive and selective than MS-based techniques, HPLC remains a valuable tool for specific research questions, especially when cost and accessibility are considerations mst.dk.

Table 7.1.3: Performance Metrics of HPLC Methods for Estradiol Quantification

| Method Type | Detector | Sample Matrix | LOD (Estradiol) | LOQ (Estradiol) | Recovery | Key References |

| HPLC-UV | UV | Topical Gel | 1.03–1.14 × 10⁻⁵ mg mL⁻¹ researchgate.netcapes.gov.br | 3.43–3.81 × 10⁻⁵ mg mL⁻¹ researchgate.netcapes.gov.br | 96.9–100.4% nih.gov | researchgate.netnih.govcapes.gov.br |

| HPLC-FLD | Fluorescence | Water Samples | 5.01 pg/mL mdpi.com | 15.19 pg/mL mdpi.com | 100.15% mdpi.com | mdpi.com |

| RP-HPLC | UV | Bulk/Formulation | N/A | N/A | 80.0% researchgate.net | researchgate.net |

Immunoassay Development for Research Applications

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely utilized in research for the quantification of this compound due to their relative simplicity, cost-effectiveness, and ability to process multiple samples nih.govnih.gov.

ELISAs employ antibodies specific to this compound to detect and quantify the analyte in biological fluids such as serum, plasma, and urine eaglebio.comneogen.comabcam.comibl-america.com. These assays typically operate on competitive binding principles, where unlabeled this compound in the sample competes with an enzyme-labeled this compound for a limited number of antibody binding sites eaglebio.comabcam.com. The signal generated by the enzyme-substrate reaction is then measured, correlating inversely with the amount of this compound in the sample eaglebio.comabcam.com.

ELISA kits are commercially available and designed for research use eaglebio.comabcam.com. Typical sensitivities for estradiol ELISAs range from 8.68 pg/mL to 10 pg/mL eaglebio.comabcam.com, with dynamic ranges often spanning from 20 to 3,200 pg/mL eaglebio.com. Electrochemiluminescence immunoassays (ECLIA) and other enzyme immunoassays (EIA) have also reported detection limits of 5 pg/mL and 10 pg/mL, respectively farmaciajournal.com. While cost-effective and user-friendly, the performance of ELISAs is highly dependent on the specificity of the antibodies used nih.govnih.gov.

Table 7.2.1: Performance Metrics of ELISA Methods for Estradiol Quantification

| Assay Type | Sensitivity (Detection Limit) | Dynamic Range | Sample Type | Key References |

| ELISA | 10 pg/mL eaglebio.com | 20–3200 pg/mL eaglebio.com | Serum | eaglebio.com |

| ELISA | 8.68 pg/mL abcam.com | 20–2,000 pg/mL abcam.com | Serum, Plasma, Urine | abcam.com |

| EIA | 10 pg/mL farmaciajournal.com | N/A | N/A | farmaciajournal.com |

| ECLIA | 5 pg/mL farmaciajournal.com | N/A | N/A | farmaciajournal.com |

Despite their advantages, immunoassays, including ELISAs, face significant challenges related to selectivity and sensitivity, particularly in research settings where precise quantification of low analyte concentrations is often required nih.govnih.govnih.gov. A primary concern is cross-reactivity , where antibodies may bind to structurally similar compounds, leading to falsely elevated results nih.govnih.govbiocompare.comgyrosproteintechnologies.com. For example, other estrogens like estrone (B1671321) and estriol (B74026) can exhibit cross-reactivity with estradiol antibodies nih.goveaglebio.com.

The sensitivity of direct immunoassays can be insufficient for measuring low levels of this compound found in certain physiological states, such as in children, postmenopausal women, or men nih.gov. Direct immunoassays typically have limits of quantification ranging from 30 to 100 pg/mL, which may not be adequate for these populations nih.gov. Furthermore, interference from various endogenous or exogenous substances in biological matrices can affect assay accuracy nih.govgyrosproteintechnologies.com. These limitations have led to scrutiny of immunoassay techniques, with some professional bodies recommending the use of mass spectrometry-based methods for steroid hormone assays to ensure greater precision and accuracy, especially at low concentrations nih.govnih.gov. The variability in sensitivity and specificity across different immunoassay kits also complicates the comparison of results between studies nih.gov.

Compound Table

Estradiol (E2)

this compound (17α-estradiol)

Estrone (E1)

Estriol (E3)

Ethinyl estradiol (EE2)

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, especially when dealing with complex biological matrices. This stage involves extracting the analyte from the sample and often preparing it for enhanced detection. Matrix effects, such as signal suppression or enhancement caused by co-extracted components, can significantly impact the reliability of the analysis, particularly in mass spectrometry-based methods thermofisher.comnih.gov.

Extraction Techniques from Complex Biological Matrices (e.g., tissue, cell lysates)

The extraction of this compound from biological samples like tissue homogenates or cell lysates requires robust techniques to isolate the target analyte while minimizing interference from the complex matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely employed and favored for their efficiency in recovering steroids nih.govnih.gov.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. Solvents such as methylene (B1212753) chloride or acetone (B3395972) are effective for extracting this compound and can simultaneously help reduce matrix effects like signal suppression from salts sigmaaldrich.com.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte. It is often preferred over LLE for its superior recovery rates and greater capacity for removing interfering compounds thermofisher.com. Various SPE formats, including miniaturized cartridges used in automated systems, are available for efficient sample clean-up and concentration thermofisher.com.

Hybrid Extraction Techniques: Innovative approaches, such as a combination of pipette tip micro solid-phase extraction (PT-μSPE) and supported liquid extraction (SLE), have been developed. While initially demonstrated for water samples, these hybrid methods offer potential for expansion to pharmaceutical and biological matrices due to their efficiency and sensitivity rsc.org.

Supported Liquid Membrane (SLM) Extraction: SLM extraction has also been developed as a selective technique for the extraction and enrichment of this compound and its metabolites from various biological matrices researchgate.net.

Understanding and mitigating matrix effects is paramount. For instance, analyses performed on different biological matrices like horse serum and mouse brain have shown significant ion suppression, particularly for 17β-estradiol, when using certain extraction solvents like ethyl acetate. While methyl tert-butyl ether can overcome precipitation issues, matrix effects may still persist, necessitating careful method validation nih.gov.

Derivatization Strategies for Enhanced Detection Limits

To achieve the low limits of quantification (LOQ) required for this compound analysis, especially in samples from post-menopausal women or men where concentrations are very low, derivatization is often a necessary step nih.govnih.govfarmaciajournal.comcore.ac.uk. Derivatization introduces specific chemical moieties that enhance ionization efficiency, improve chromatographic separation, and increase sensitivity in mass spectrometry core.ac.uk.

Several derivatization agents are commonly used:

Dansyl Chloride: This agent reacts selectively and quantitatively with this compound and its derivatives. However, its application is often limited to Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) sources, and it can produce numerous fragments that reduce sensitivity on the quantifier ion sigmaaldrich.com.

4-(Dimethylamino) benzoyl chloride (DMABC): Considered a more sensitive and versatile reagent for Electrospray Ionization (ESI) sources, DMABC reacts quantitatively under anhydrous conditions at moderate temperatures sigmaaldrich.com.

2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent, when used with LC-MS/MS, has demonstrated improved LOQs for this compound, enhancing ionization and providing greater specificity core.ac.uk.

1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) with DMAP: This combination offers sensitive and specific quantification of this compound in LC/ESI-MS/MS, achieving low limits of quantification and tolerating matrix effects nih.gov.

The choice of derivatization agent can influence the specificity and sensitivity of the assay, with some derivatives yielding more consistent results and better LOQs than others thermofisher.com.

Table 1: Comparison of Derivatization Agents for this compound Analysis

| Derivatization Agent | Typical Application | Advantages | Disadvantages/Considerations |

| Dansyl Chloride | LC-MS/MS, APCI/APPI | Selective and quantitative reaction with E2; enhances detection limits. | Limited to APCI/APPI sources; can produce many fragments, lowering quantifier sensitivity. |

| 4-(Dimethylamino) benzoyl chloride (DMABC) | LC-MS/MS (ESI) | More sensitive and versatile for ESI sources; requires anhydrous medium. | Requires anhydrous reaction medium. |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | LC-MS/MS (ESI) | Improved LOQs (e.g., 0.5 pg/mL for E2); enhances ionization. | Derivatives can generate non-specific product ions; requires optimization. |

| 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) + DMAP | LC/ESI-MS/MS | Sensitive and specific quantification; improved LOQ (5.0 pg/mL); tolerates matrix effects. | Specific reaction conditions required. |

Validation and Standardization of Analytical Methods for Research Accuracy

Ensuring the accuracy and reliability of this compound measurements in research necessitates rigorous method validation and standardization. While immunoassays have historically been used, they often suffer from issues with selectivity, accuracy, and precision, leading to significant inter-method variability nih.govnih.gov. Consequently, LC-MS/MS and GC-MS/MS have emerged as the preferred analytical techniques due to their superior specificity and sensitivity nih.govnih.govfarmaciajournal.com.

Key validation parameters for analytical methods include:

Specificity: The ability to accurately measure the analyte in the presence of other components in the sample researchgate.net.

Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument's response over a defined range researchgate.net.

Accuracy: The closeness of agreement between the measured value and the true value, often assessed through recovery studies thermofisher.comresearchgate.net.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes intra-day and inter-day precision thermofisher.comresearchgate.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively researchgate.net. For estradiol, LOQs commonly fall within the range of 0.5-5 pg/mL nih.govcore.ac.uk.

Table 2: Key Validation Parameters for this compound Quantification Methods

| Method Type | Typical LOD (approx.) | Typical LOQ (approx.) | Linearity Range (approx.) | Typical Accuracy/Precision | Primary Detection Technique |

| LC-MS/MS | 0.2 pg on-column | 0.5 - 5 pg/mL | 1 - 400 pg/sample | CV < 15%, Accuracy 92-107% | Tandem Mass Spectrometry |

| HPLC-UV | 0.008 ng/mL | 0.01 ng/mL | 0.02 - 20 ng/mL | Precision 3.2-5.1% | UV Detection |

| Radio-HPLC | 5.919 µg/mL | 17.936 µg/mL | Not specified | Accuracy 99.8–101.5% | Radioactive Detection |

Standardization efforts are critical for ensuring that measurements are comparable across different laboratories and research settings nih.govcdc.gov. Organizations like the CDC are involved in hormone standardization programs, assessing the analytical accuracy and reliability of testosterone (B1683101) and estradiol tests using advanced techniques like HPLC coupled with MS/MS cdc.gov. The Endocrine Society has also issued statements recommending against the use of immunoassays for steroid hormone analysis due to their inherent limitations nih.govnih.gov. Developing new methods capable of accurately and precisely measuring estradiol levels in the very low pg/mL range remains an active area of research nih.gov.

Compound Names Mentioned:

this compound

Estradiol (E2)

Estrone (E1)

Estriol (E3)

Ethinylestradiol (EE2)

Testosterone

Cortisol

17α-estradiol

17β-estradiol

Comparative Studies of Isoestradiol with Other Steroid Hormones and Analogs

Distinguishing Isoestradiol from Estradiol (B170435) and Other Endogenous Estrogens

This compound shares the fundamental steroidal structure of estradiol but its specific stereochemistry influences its interaction with biological targets. Understanding these differences is crucial for appreciating its distinct pharmacological and physiological roles.

Comparative Receptor Binding Profiles and Potencies

Estradiol is recognized as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), mediating its effects through modulation of gene transcription wikipedia.orgdrugbank.com. Endogenous estrogens like estrone (B1671321) and estriol (B74026) also bind to these receptors, though typically with lower affinity and potency than estradiol drugbank.comnih.gov. Estrone, for instance, is less potent than estradiol, and estriol is generally considered the least potent among the major endogenous estrogens drugbank.com. While specific quantitative binding data for this compound to ERα and ERβ in comparison to these endogenous estrogens is less extensively detailed in the literature, the general understanding is that this compound exhibits a reduced affinity and efficacy relative to estradiol ontosight.ai.

| Feature | This compound | Estradiol | Other Endogenous Estrogens (Estrone, Estriol) |

| Estrogenic Activity | Present, generally lower potency ontosight.ai | Potent wikipedia.orgdrugbank.com | Potent; Estradiol > Estrone > Estriol drugbank.com |

| ERα Binding Affinity | Similar C/D ring arrangement, different A/B ring arrangement vs. Estradiol researchgate.net | High affinity nih.gov | Estrone: Lower affinity than Estradiol nih.gov; Estriol: Lower affinity than Estradiol nih.gov |

| ERβ Binding Affinity | Similar C/D ring arrangement, different A/B ring arrangement vs. Estradiol researchgate.net | High affinity nih.gov | Estrone: Lower affinity than Estradiol nih.gov; Estriol: Lower affinity than Estradiol nih.gov |

| Stereochemistry | Stereoisomer of Estradiol; racemic mixture ontosight.ai | Natural form | Natural forms |

| Structural Comparison | Differs in orientation of hydrogen at C-8 ontosight.ai | Standard structure | Standard structures |

Differential Metabolic Pathways and Metabolite Formation